N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
CAS No.: 897453-21-3
Cat. No.: VC11951996
Molecular Formula: C17H16F3N5O3S
Molecular Weight: 427.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897453-21-3 |
|---|---|
| Molecular Formula | C17H16F3N5O3S |
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | N-[3-(trifluoromethyl)phenyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H16F3N5O3S/c1-23-13-12(14(27)25(3)16(28)24(13)2)22-15(23)29-8-11(26)21-10-6-4-5-9(7-10)17(18,19)20/h4-7H,8H2,1-3H3,(H,21,26) |
| Standard InChI Key | PPCDJHHYYFLMJW-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
| Canonical SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that combines a trifluoromethyl group with a purine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features that may enhance interactions with biological targets.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step organic reactions. Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
| Technique | Purpose |
|---|---|
| NMR | Confirm molecular structure |
| MS | Determine molecular weight and purity |
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[3,5-bis(trifluoromethyl)phenyl]-3-(dimethylamino)thiourea | Trifluoromethyl groups; thiourea moiety | Antitumor activity |
| N,N′-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethanediamine | Two trifluoromethyl groups; diamine structure | Potential enzyme inhibitor |
| N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide | Trifluoromethyl group; purine derivative | Potential medicinal applications |
Future Research Directions
Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Interaction studies with biological targets will provide insights into its pharmacological potential and therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume